molecular formula C15H14N6S B15187443 Thiourea, N-((1H-benzimidazol-2-ylamino)iminomethyl)-N'-phenyl- CAS No. 113367-92-3

Thiourea, N-((1H-benzimidazol-2-ylamino)iminomethyl)-N'-phenyl-

Cat. No.: B15187443
CAS No.: 113367-92-3
M. Wt: 310.4 g/mol
InChI Key: HVSSDIUDWMAXTL-UHFFFAOYSA-N
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Description

Thiourea, N-((1H-benzimidazol-2-ylamino)iminomethyl)-N'-phenyl- is a structurally complex thiourea derivative featuring a benzimidazole core and a phenyl substituent. Benzimidazole moieties are known for their biological relevance, including interactions with enzymes and nucleic acids, making this compound of interest in medicinal and agrochemical research . The thiourea group (-NCS-N-) contributes to hydrogen-bonding capabilities and metal coordination, which can enhance binding to biological targets .

Properties

CAS No.

113367-92-3

Molecular Formula

C15H14N6S

Molecular Weight

310.4 g/mol

IUPAC Name

(1E)-1-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-3-phenylthiourea

InChI

InChI=1S/C15H14N6S/c22-15(18-11-6-2-1-3-7-11)16-10-17-21-14-19-12-8-4-5-9-13(12)20-14/h1-10H,(H2,19,20,21)(H2,16,17,18,22)

InChI Key

HVSSDIUDWMAXTL-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)/N=C/NNC2=NC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N=CNNC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea typically involves the condensation of 2-aminobenzimidazole with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea involves its interaction with biological macromolecules. The benzimidazole ring can intercalate into DNA, disrupting its function and leading to antiproliferative effects. The thiourea moiety can form hydrogen bonds with proteins, inhibiting their activity . The compound’s molecular targets include DNA and various enzymes involved in cellular processes .

Comparison with Similar Compounds

Structural Comparison with Similar Thiourea Derivatives

Key Structural Features

  • Benzimidazole Integration: The benzimidazole group distinguishes this compound from simpler thioureas. For example, 2-aminobenzimidazole derivatives (e.g., from ) share this motif, which is critical for DNA intercalation or enzyme inhibition .
  • Substituent Effects: The phenyl group at the N'-position and the iminomethyl linker influence steric and electronic properties. Similar compounds, such as N-acyl thioureas () and PET derivatives (), demonstrate that substituents like fluorine or trifluoromethyl groups enhance bioactivity by increasing electronegativity and lipophilicity .

Comparative Table: Structural and Functional Attributes

Compound Name Core Structure Key Substituents Biological Activity Reference
Thiourea, N-((1H-benzimidazol-2-ylamino)iminomethyl)-N'-phenyl- Benzimidazole-thiourea hybrid Phenyl, iminomethyl linker Potential enzyme inhibition
LY73497 (PET derivative) Phenyl ethyl thiourea Thiazole, phenylethyl Anti-HIV (RT inhibition)
4d (p-bromophenyl thiourea) Thiourea with halogenated aryl p-Bromophenyl Acaricidal (LC₅₀: 0.00761 mM)
5g (N-acyl thiourea) Trifluoromethylphenyl CF₃ at para position Antimicrobial (E. coli inhibition)
N-(3-cyanophenyl)-N'-cyclohexyl thiourea Cyclohexyl-aryl thiourea Cyanophenyl, dimethylamino cyclohexyl Metal coordination applications

Antiviral Activity

  • LY73497 Analogy: The PET derivative LY73497 () inhibits HIV reverse transcriptase (RT) via thiourea-mediated interactions. The target compound’s benzimidazole group may similarly engage RT’s hydrophobic pockets, though its iminomethyl linker could alter binding kinetics compared to LY73497’s thiazole moiety .

Antimicrobial and Antifungal Effects

  • Electronegative Substituents : Compounds like 5g () show enhanced antimicrobial activity with trifluoromethyl groups, attributed to increased membrane permeability. The target compound lacks such substituents but may compensate with benzimidazole’s planar aromaticity for DNA intercalation .

Acaricidal and Pesticidal Potency

  • Halogenated Derivatives : In , p-bromophenyl thioureas (e.g., 4d) exhibit superior acaricidal activity (LC₅₀: 0.00761 mM) compared to chloro or fluoro analogs. The target compound’s phenyl group, if unsubstituted, may reduce potency, but introducing halogens could optimize lethality .

Solubility and Stability

  • Thioureas generally exhibit moderate solubility in polar solvents. The benzimidazole moiety may reduce solubility compared to simpler analogs (e.g., PET derivatives) but improve thermal stability due to aromatic stacking .

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